molecular formula C12H15N3 B8743118 3-[(Piperidin-4-yl)amino]benzonitrile CAS No. 923565-71-3

3-[(Piperidin-4-yl)amino]benzonitrile

Cat. No. B8743118
M. Wt: 201.27 g/mol
InChI Key: KSRWSIZHVGHDIS-UHFFFAOYSA-N
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Patent
US08236953B2

Procedure details

The title compound was prepared from 1,1-dimethylethyl 4-[(2-cyanophenyl)amino]-1-piperidinecarboxylate (D17) using a method similar to that described for D6 in Description 6.
Name
1,1-dimethylethyl 4-[(2-cyanophenyl)amino]-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][CH:10]1[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1)#[N:2].N1CCC(NC2C=C(C=CC=2)C#N)CC1>>[NH:13]1[CH2:12][CH2:11][CH:10]([NH:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[C:1]#[N:2])[CH2:15][CH2:14]1

Inputs

Step One
Name
1,1-dimethylethyl 4-[(2-cyanophenyl)amino]-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)NC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)NC=1C=C(C#N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)NC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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